1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
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Description
1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
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Biological Activity
1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound involves several steps starting from appropriate precursors. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm its structure and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are vital for DNA synthesis and cell cycle regulation .
Enzyme Inhibition
The compound's structural features suggest potential activity against various metabolic enzymes. Preliminary findings indicate that it may inhibit:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels in synapses.
- Thymidine Phosphorylase : Involved in nucleotide metabolism; its inhibition can affect cancer cell growth .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study reported that triazole derivatives exhibited cytotoxic effects on various cancer cell lines (HeLa, HepG2). The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways .
- Antimicrobial Properties : Another investigation revealed that triazole derivatives showed significant antibacterial activity against strains like E. coli and S. aureus, suggesting potential applications in treating infections .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-benzyl-3-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-30-18-9-7-17(8-10-18)21-26-25-19-11-12-20(27-28(19)21)31-14-13-23-22(29)24-15-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H2,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKSRSFPQDXHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.